![molecular formula C8H12N4O2 B11903749 1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11903749.png)
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and an oxetane ring, which is valued for its reactivity and ability to undergo ring-opening reactions.
Preparation Methods
The synthesis of 1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Synthesis of (3-Methyloxetan-3-yl)methyl Carboxylic Esters: This is achieved through the reaction of (3-methyloxetan-3-yl)methanol with carboxylic acids or their derivatives under suitable conditions.
Formation of Triazole Ring: The carboxylic ester is then subjected to a cycloaddition reaction with azides to form the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, facilitated by catalysts such as palladium.
Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazole have been shown to inhibit cell proliferation in colorectal cancer (CRC) cell lines (HCT116) using the MTT assay. The mechanism involves inducing apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .
Compound | IC50 (µM) | Cell Line |
---|---|---|
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | TBD | HCT116 |
Neuropharmacological Effects
Triazoles have been linked to neuropharmacological applications due to their affinity for GABA receptors. Specifically, compounds similar to this compound have shown potential as modulators for conditions related to anxiety and depression by interacting with the GABA_A receptor . This interaction can lead to therapeutic effects in treating neuropsychiatric disorders.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The modifications of the triazole backbone can enhance its biological activity and pharmacokinetic properties. For example, structural variations can lead to improved solubility and bioavailability, critical factors for drug development .
Case Study 1: Cancer Treatment
A study evaluated the efficacy of triazole derivatives against CRC cell lines. The results demonstrated that specific modifications to the triazole structure significantly enhanced antiproliferative activity compared to unmodified compounds. This finding underscores the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological properties of triazole compounds similar to this compound. The study found that these compounds could effectively modulate GABA_A receptor activity, suggesting their potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, facilitating catalytic processes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-Methyl-1-(3-methyloxetan-3-yl)methanamine: This compound features a similar oxetane ring but differs in its amine group, leading to different reactivity and applications.
Oxetane-3-methanol: This compound lacks the triazole ring, making it less versatile in certain chemical reactions.
Oxetane-3-carboxylic acid:
The uniqueness of this compound lies in its combination of the triazole and oxetane rings, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Biological Activity
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C8H11N3O3. The compound features a triazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Chemical Structure
Property | Value |
---|---|
Molecular Formula | C8H11N3O3 |
SMILES | CC1(COC1)CN2C=C(N=N2)C(=O)O |
InChI | InChI=1S/C8H11N3O3/c1-8(4... |
InChIKey | VXCGIIMBIFXTRU-UHFFFAOYSA-N |
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that triazoles can inhibit the growth of Candida species and certain Gram-positive bacteria .
Anticancer Activity
The anticancer potential of 1H-triazole derivatives has been documented in various studies. These compounds have demonstrated the ability to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Recent computational studies suggest that this compound may interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This interaction could lead to potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and HDACs, leading to altered cellular functions.
- Cell Cycle Arrest : It has been observed that triazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : By activating apoptotic pathways, these compounds can promote programmed cell death in malignant cells.
Case Studies
Several case studies highlight the biological activity of triazole derivatives similar to this compound:
- Anticancer Study : A study evaluated a series of triazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity and induced apoptosis through caspase activation.
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of triazoles in models of Alzheimer's disease. The findings suggested that these compounds could improve cognitive function by inhibiting AChE and reducing amyloid-beta accumulation.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(4-14-5-8)3-12-2-6(7(9)13)10-11-12/h2H,3-5H2,1H3,(H2,9,13) |
InChI Key |
RCPYHICKBMZMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
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